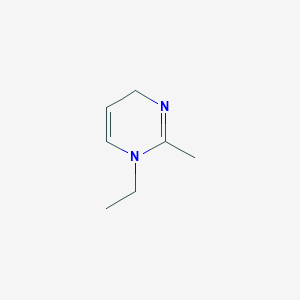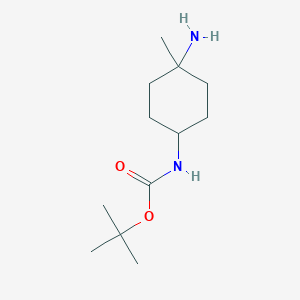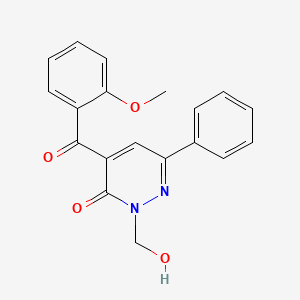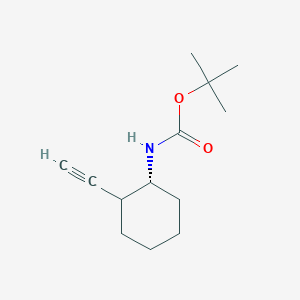
1-Ethyl-2-methyl-1,4-dihydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-1,4-dihydropyrimidine is a heterocyclic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-2-methyl-1,4-dihydropyrimidine can be synthesized using the Biginelli reaction, which involves a three-component condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically carried out in the presence of a catalyst such as Montmorillonite-KSF or silicotungstic acid supported on Ambelyst-15 . The reaction conditions are usually solvent-free, making it an environmentally friendly approach.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of heterogeneous catalysts in these reactors also facilitates the easy recovery and recycling of the catalyst, making the process more cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-methyl-1,4-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-1,4-dihydropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-methyl-1,4-dihydropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydropyridine: Known for its calcium channel blocking activity and used in the treatment of hypertension.
2-Thioxopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
1-Ethyl-2-methyl-1,4-dihydropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and influence its interaction with biological targets, making it a valuable compound in drug discovery .
Eigenschaften
Molekularformel |
C7H12N2 |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
1-ethyl-2-methyl-4H-pyrimidine |
InChI |
InChI=1S/C7H12N2/c1-3-9-6-4-5-8-7(9)2/h4,6H,3,5H2,1-2H3 |
InChI-Schlüssel |
DZZJIJASHWLVBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CCN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)


![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)



![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)

![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)


![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)

